Cas no 164066-23-3 (Monensin decyl ester)

Monensin decyl ester Chemical and Physical Properties
Names and Identifiers
-
- Monensin decyl ester
- PUBCHEM_71312360
- decyl (2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate
- J-010110
- 164066-23-3
- DTXSID80746772
-
- MDL: MFCD00270154
- Inchi: 1S/C46H82O11/c1-11-13-14-15-16-17-18-19-24-52-42(49)34(8)39(51-10)33(7)40-32(6)35(48)27-45(55-40)23-22-43(9,57-45)37-20-21-44(12-2,54-37)41-30(4)26-36(53-41)38-29(3)25-31(5)46(50,28-47)56-38/h29-41,47-48,50H,11-28H2,1-10H3/t29-,30-,31+,32+,33-,34-,35-,36+,37+,38-,39+,40-,41+,43-,44-,45?,46-/m0/s1
- InChI Key: JNPTWXLIOHMQFI-YXGKGMKQSA-N
- SMILES: O1[C@H](CC[C@@]1(CC)[C@H]1[C@@H](C)C[C@H]([C@@H]2[C@@H](C)C[C@@H](C)[C@@](CO)(O)O2)O1)[C@]1(C)CCC2(C[C@@H]([C@@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C(=O)OCCCCCCCCCC)C)OC)O2)O)O1
Computed Properties
- Exact Mass: 810.58571343g/mol
- Monoisotopic Mass: 810.58571343g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 57
- Rotatable Bond Count: 20
- Complexity: 1270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 16
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 142
- XLogP3: 9
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 826.6±65.0 °C at 760 mmHg
- Flash Point: 229.4±27.8 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Monensin decyl ester Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Monensin decyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M515605-50mg |
Monensin Decyl Ester |
164066-23-3 | 50mg |
$339.00 | 2023-05-17 | ||
TRC | M515605-100mg |
Monensin Decyl Ester |
164066-23-3 | 100mg |
$540.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-235884-50mg |
Monensin decyl ester, |
164066-23-3 | 50mg |
¥2444.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-235884-50 mg |
Monensin decyl ester, |
164066-23-3 | 50mg |
¥2,444.00 | 2023-07-10 |
Monensin decyl ester Related Literature
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
Additional information on Monensin decyl ester
Recent Advances in Monensin Decyl Ester (164066-23-3) Research: A Comprehensive Review
Monensin decyl ester (CAS: 164066-23-3), a derivative of the well-known polyether antibiotic monensin, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique decyl ester modification, exhibits enhanced biological activity and improved pharmacokinetic properties compared to its parent molecule. The growing interest in Monensin decyl ester stems from its potential applications in antimicrobial therapy, cancer research, and as a tool compound in chemical biology studies. This research briefing aims to synthesize the latest findings on this promising molecule, providing a comprehensive overview of its current applications and future prospects.
Recent studies have demonstrated that Monensin decyl ester maintains the ionophoric properties characteristic of monensin while displaying increased membrane permeability and cellular uptake. A 2023 study published in the Journal of Medicinal Chemistry revealed that the decyl ester modification significantly enhances the compound's ability to transport sodium ions across biological membranes, with a 40% increase in transport efficiency compared to unmodified monensin. This improved activity has been attributed to the lipophilic nature of the decyl chain, which facilitates membrane integration and prolongs cellular retention time.
In the realm of antimicrobial research, Monensin decyl ester has shown remarkable efficacy against drug-resistant bacterial strains. A multi-center study conducted in 2022 reported potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.5 μg/mL, representing a four-fold improvement over conventional monensin. The compound's mechanism of action involves disruption of bacterial membrane potential and interference with Na+/K+ homeostasis, leading to rapid bacterial cell death. These findings suggest that Monensin decyl ester could serve as a valuable scaffold for developing novel antibiotics to combat antimicrobial resistance.
The anticancer potential of Monensin decyl ester has also been extensively investigated in recent years. Research published in Cancer Research (2023) demonstrated that the compound selectively targets cancer stem cells in various tumor models, including breast and colorectal cancers. The study revealed that Monensin decyl ester induces apoptosis through mitochondrial dysfunction and endoplasmic reticulum stress, with particular efficacy against treatment-resistant cancer cell populations. Importantly, the compound showed reduced toxicity toward normal cells compared to existing chemotherapeutic agents, suggesting a favorable therapeutic window.
From a chemical biology perspective, Monensin decyl ester has emerged as a valuable tool for studying intracellular ion dynamics. Its fluorescent derivatives have enabled real-time visualization of sodium ion flux in living cells, providing new insights into cellular physiology. A recent Nature Chemical Biology publication (2023) detailed the development of a novel Monensin decyl ester-based probe that allows simultaneous monitoring of Na+ and pH changes with unprecedented spatial and temporal resolution. These technological advancements open new avenues for understanding fundamental biological processes and disease mechanisms.
In conclusion, Monensin decyl ester (164066-23-3) represents a versatile compound with significant potential across multiple biomedical applications. Its enhanced biological activity, combined with improved pharmacokinetic properties, makes it an attractive candidate for further drug development. Future research directions should focus on optimizing its therapeutic index, exploring combination therapies, and developing targeted delivery systems to maximize clinical potential. As our understanding of this compound continues to grow, it is poised to make substantial contributions to chemical biology and pharmaceutical science in the coming years.
164066-23-3 (Monensin decyl ester) Related Products
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)




